molecular formula C11H23N5O3S B12096384 H-Arg-Met-OH

H-Arg-Met-OH

Cat. No.: B12096384
M. Wt: 305.40 g/mol
InChI Key: ROWCTNFEMKOIFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of H-Arg-Met-OH typically involves solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain. The process begins with the attachment of the first amino acid to a solid resin, followed by the stepwise addition of protected amino acids. The protecting groups are removed, and the peptide is cleaved from the resin .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using automated peptide synthesizers. These machines facilitate the efficient and reproducible synthesis of peptides by automating the addition of reagents and the removal of protecting groups. The use of green binary solvent mixtures has been explored to mitigate common side-reactions and improve the overall yield and purity of the peptide .

Chemical Reactions Analysis

Types of Reactions: H-Arg-Met-OH can undergo various chemical reactions, including:

    Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: The disulfide bonds formed between cysteine residues can be reduced to free thiols.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as alkyl halides or acyl chlorides.

Major Products Formed:

Scientific Research Applications

H-Arg-Met-OH has several applications in scientific research:

Mechanism of Action

The mechanism of action of H-Arg-Met-OH involves its interaction with various molecular targets and pathways:

    Molecular Targets: Arginine residues can interact with nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO), a signaling molecule involved in vasodilation and immune response.

    Pathways Involved: The methionine residue can be involved in methylation reactions, influencing gene expression and protein function.

Comparison with Similar Compounds

Uniqueness of H-Arg-Met-OH: this compound is unique due to the presence of both arginine and methionine residues, which confer distinct biochemical properties. The arginine residue contributes to the compound’s ability to interact with NOS enzymes and produce nitric oxide, while the methionine residue provides antioxidant properties and participates in methylation reactions. This combination of properties makes this compound a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H23N5O3S

Molecular Weight

305.40 g/mol

IUPAC Name

2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C11H23N5O3S/c1-20-6-4-8(10(18)19)16-9(17)7(12)3-2-5-15-11(13)14/h7-8H,2-6,12H2,1H3,(H,16,17)(H,18,19)(H4,13,14,15)

InChI Key

ROWCTNFEMKOIFQ-UHFFFAOYSA-N

Canonical SMILES

CSCCC(C(=O)O)NC(=O)C(CCCN=C(N)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.